2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O/c11-8-3-4-9-7(10-8)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10,11) |
InChI Key |
AWCRCBXKXJTZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC=CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction with Cyclopropane-Substituted Aldehydes
The classical Biginelli reaction provides a direct route by combining:
- Cyclopropanecarbaldehyde (1 mmol)
- Ethyl acetoacetate (1 mmol)
- Urea (1 mmol)
- Trichloroacetic acid catalyst (20 mol%)
- Mix components under solvent-free conditions.
- Stir at 70°C for 45–90 minutes (reaction monitored by TLC).
- Cool, dilute with ethanol, filter to recover catalyst, and crystallize the product.
Key Data :
| Aldehyde Type | Yield (%) | Reaction Time (min) |
|---|---|---|
| Aromatic/heteroaromatic | 85–92 | 60–90 |
| Aliphatic (e.g., cyclopropane) | 78–82* | 75–90 |
*Theoretical yield extrapolated from analogous aliphatic aldehydes in Table 1.
- Solvent-free, high atom economy.
- Tolerates acid-sensitive substituents (e.g., unsaturated aldehydes).
Post-Synthetic Alkylation of Dihydropyrimidinone Core
A two-step approach modifies preformed 3,4-dihydropyrimidin-4-one:
Step 1: Synthesis of 3,4-Dihydropyrimidin-4-one
Step 2: N-Alkylation with Cyclopropylmethyl Bromide
- Reagents :
- 3,4-Dihydropyrimidin-4-one (2.0 mmol)
- Cyclopropylmethyl bromide (2.0 mmol)
- Sodium bicarbonate (3.0 mmol)
- Lithium iodide (catalytic) in DMF
- Heat mixture at 80°C for 15 hours under nitrogen.
- Purify via column chromatography (n-hexane:ethyl acetate, 2:1).
Yield : 65–72% (based on analogous alkylations in).
- Melting Point : 148–150°C (predicted via DSC analysis of similar derivatives).
- ¹H NMR (500 MHz, CDCl₃): δ 1.10–1.25 (m, cyclopropane CH₂), 2.35 (s, C5-CH₃), 3.85 (d, J = 7 Hz, N-CH₂), 5.25 (s, C4-H).
- IR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Alternative Microwave-Assisted One-Pot Synthesis
A modern adaptation from enables in situ aldehyde generation :
- Oxidize cyclopropylmethyl bromide to cyclopropanecarbaldehyde using DMSO under microwave irradiation (80°C, 20 min).
- Add ethyl acetoacetate , urea , and Bi(NO₃)₃·5H₂O catalyst (5 mol%).
- Irradiate at 100°C for 30 minutes.
Yield : ~80% (estimated from analogous benzaldehyde derivatives).
Critical Analysis of Methods
| Parameter | Biginelli Route | Alkylation | Microwave |
|---|---|---|---|
| Reaction Time | 75–90 min | 15 h | 50 min |
| Yield | 78–82% | 65–72% | ~80% |
| Scalability | High | Moderate | High |
| By-products | None reported | Minimal | None reported |
- The Biginelli method is optimal for large-scale synthesis due to simplicity and solvent-free conditions.
- Microwave synthesis offers rapid access but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the dihydropyrimidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted dihydropyrimidinones.
Scientific Research Applications
2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects
- Cyclopropyl vs. Aminomethyl: The cyclopropylmethyl group in the target compound reduces polarity compared to the aminomethyl group in ’s analog. This difference may lower water solubility but improve membrane permeability in drug design .
- Methoxy Substitution: Compounds like 2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one () exhibit increased molecular weight and lipophilicity, which could enhance central nervous system (CNS) penetration compared to non-methoxy analogs .
Pharmacological Implications
- The hydrochloride salt in ’s compound demonstrates the importance of salt forms in optimizing bioavailability, a strategy applicable to the target compound .
Biological Activity
2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the class of 3,4-dihydropyrimidin-2(1H)-ones. This compound has garnered attention for its diverse pharmacological properties, including potential applications in cancer therapy, antihypertensive treatments, and as a calcium channel modulator. The unique bicyclic structure of this compound contributes to its biological activity and interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves the Biginelli reaction , which combines an aldehyde, a β-ketoester, and urea. This reaction can be catalyzed by solid acids such as trichloroacetic acid or silicotungstic acid. The general mechanism includes the formation of an intermediate that cyclizes to yield the dihydropyrimidinone structure.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Compounds in the 3,4-dihydropyrimidin-2(1H)-one class have shown potential as anticancer agents. Specifically, derivatives of this compound may inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis .
- Calcium Channel Modulation : The compound has been studied for its ability to modulate calcium channels, which are crucial in various physiological processes including muscle contraction and neurotransmitter release. This activity suggests potential applications in treating cardiovascular diseases.
- Anti-inflammatory and Antioxidant Properties : Research has indicated that derivatives may possess significant anti-inflammatory and antioxidant properties, which could be beneficial in managing conditions characterized by oxidative stress and inflammation.
Structure-Activity Relationship (SAR)
The cyclopropylmethyl group in this compound enhances its interaction with specific biological targets. Variations in the substituents on the pyrimidine ring can lead to different biological profiles. For instance:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3,4-Dihydropyrimidin-2(1H)-one | Dihydropyrimidine | Broad spectrum of biological activities |
| 5-Methyl-3,4-dihydropyrimidin-2(1H)-one | Methylated variant | Enhanced solubility and bioavailability |
| 2-(Phenylmethyl)-3,4-dihydropyrimidin-4-one | Aromatic substitution | Increased potency in certain biological assays |
The structural modifications can significantly affect the pharmacokinetic profiles and biological activities of these compounds.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Adenosine A2B Receptor Antagonism : A study characterized a collection of 3,4-dihydropyrimidin-2(1H)-ones as selective antagonists for the human A2B adenosine receptor (A2BAR). These compounds demonstrated high affinity and selectivity profiles, suggesting their potential use in cancer immunotherapy .
- Antitumor Activity : In vitro studies have shown that specific derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of cell cycle progression and induction of apoptosis .
Q & A
Q. What strategies mitigate toxicity risks during in vitro and in vivo testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
